tert-Butyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a piperidine ring, and a brominated nicotinamide moiety
Preparation Methods
The synthesis of tert-Butyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Bromination of Nicotinamide: The bromination of nicotinamide is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reactions: The final step involves coupling the brominated nicotinamide with the piperidine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound
Chemical Reactions Analysis
tert-Butyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the nicotinamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the nicotinamide moiety, using reagents like hydrogen peroxide or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
tert-Butyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting nicotinic acetylcholine receptors and other neurological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of brominated nicotinamide derivatives on cellular processes and enzyme activities
Mechanism of Action
The mechanism of action of tert-Butyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The brominated nicotinamide moiety is believed to play a crucial role in binding to these receptors, modulating their activity and influencing neurotransmission pathways. Additionally, the piperidine ring may contribute to the compound’s overall binding affinity and selectivity .
Comparison with Similar Compounds
tert-Butyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: This compound lacks the nicotinamide moiety but shares the piperidine and tert-butyl ester groups.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: This compound features a bromophenyl group instead of the bromonicotinamide moiety, leading to different biological activities and applications
The uniqueness of this compound lies in its combination of a brominated nicotinamide moiety with a piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[[(5-bromopyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-6-4-12(5-7-21)9-20-15(22)13-8-14(18)11-19-10-13/h8,10-12H,4-7,9H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGJLSLJJSEBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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